Dorsomorphin is a research tool and not approved for any therapeutic use in humans.
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Dorsomorphin, also known as compound C, is a selective small molecule inhibitor primarily targeting bone morphogenetic protein (BMP) signaling pathways. Its chemical structure is identified as 6-[4-(2-piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine. Dorsomorphin was first identified in a chemical screen for compounds that disrupt dorsoventral patterning in zebrafish embryos and has since been recognized for its ability to inhibit BMP type I receptors, specifically ALK2, ALK3, and ALK6, thereby blocking BMP-mediated phosphorylation of SMAD proteins and subsequent gene transcription .
Dorsomorphin acts primarily through two mechanisms:
Dorsomorphin targets specific BMP type I receptors (ALK2, ALK3, and ALK6), thereby inhibiting the BMP signaling pathway []. This pathway plays a crucial role in bone formation, development, and various other cellular processes []. By inhibiting BMP signaling, Dorsomorphin can influence cell differentiation, migration, and survival [].
Dorsomorphin also acts as an inhibitor of AMP-activated protein kinase (AMPK), an enzyme involved in cellular energy regulation []. However, compared to BMP inhibition, AMPK inhibition by Dorsomorphin is considered less potent and may have off-target effects [].
Dorsomorphin functions by selectively inhibiting BMP signaling through its interaction with BMP type I receptors. This inhibition prevents the phosphorylation of SMAD1/5/8, crucial for mediating BMP signaling pathways involved in various biological processes such as embryogenesis and iron metabolism . The compound also exhibits some inhibition of AMP-activated protein kinase (AMPK), although it is not a specific AMPK inhibitor and affects several other kinases more potently .
Dorsomorphin has demonstrated significant biological activity in various contexts:
Specific details on the synthesis can vary based on laboratory protocols but generally follow established organic synthesis methods.
Dorsomorphin is utilized in various research applications:
Interaction studies have revealed that dorsomorphin not only inhibits BMP type I receptors but also affects other kinases, albeit non-specifically. This non-specificity raises concerns regarding its use as an AMPK inhibitor since it may interfere with other signaling pathways critical for cellular functions . Furthermore, its impact on hepcidin regulation suggests interactions with systemic iron homeostasis mechanisms.
Dorsomorphin shares structural and functional similarities with several other compounds that target BMP signaling or related pathways. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
LDN-193189 | Selective inhibitor of BMP type I receptors | More selective for BMP over other kinases |
SIS3 | Inhibits SMAD phosphorylation | Targets SMAD proteins directly |
Compound C | Non-specific AMPK inhibitor | Often confused with dorsomorphin; less selective |
SB-431542 | Inhibitor of TGF-beta receptor signaling | Focuses on TGF-beta pathways rather than BMP |
Dorsomorphin's unique position lies in its dual activity as both a BMP inhibitor and an AMPK modulator, although its non-specificity can complicate its use in research settings.
Irritant